Ocellatin-V3
CAS No.:
Cat. No.: VC3677514
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structure and Physicochemical Properties
Physicochemical Characteristics
The key physicochemical properties of Ocellatin-V3 are summarized in Table 1:
Table 1: Physicochemical Properties of Ocellatin-V3
| Property | Value |
|---|---|
| Molecular Formula | C₁₁₄H₁₉₈N₃₀O₃₅ |
| Molecular Weight | 2549.01 Da |
| Isoelectric Point (pI) | 6.75 |
| Net Charge (at physiological pH) | +1 |
| Hydrophobicity | 0.295 |
| Absent Amino Acids | CFMNPQRWY |
| Basic Residues | 4 |
| Acidic Residues | 3 |
| Hydrophobic Residues | 12 |
Biological Activity
Antimicrobial Properties
Ocellatin-V3 demonstrates relatively weak antimicrobial activity compared to other members of the ocellatin family. Studies have reported minimal inhibitory concentration (MIC) values exceeding 200 μM against both Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus) . This limited antimicrobial potency has been attributed to two primary factors:
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Reduced cationicity (net charge of +1)
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Limited amphipathicity in the peptide structure
These characteristics are believed to diminish the peptide's ability to interact effectively with bacterial cell membranes, which typically require both cationic charge and amphipathic structure for optimal antimicrobial action .
Membrane Interaction Properties
The membrane interaction capabilities of Ocellatin-V3 are influenced by its physicochemical properties. The presence of a threonine residue at position 7 (T7), which differentiates it from Ocellatin-V2 (containing lysine at this position), may contribute to its altered membrane binding characteristics and reduced antimicrobial potency .
Comparison with Other Ocellatin Peptides
Structural Homology
Ocellatin-V3 shares significant sequence homology with other members of the ocellatin family, particularly with Ocellatin-V1 and Ocellatin-V2, which were also isolated from Leptodactylus validus. Table 2 presents a comparative analysis of these three related peptides:
Table 2: Sequence Comparison of Ocellatin-V Peptides
| Peptide | Sequence | MW (Da) | pI | Hydrophobicity | Source |
|---|---|---|---|---|---|
| Ocellatin-V1 | GVVDILKGAGKDLLAHALSKLSEKV | 2548 | 8.54 | 0.289 | L. validus |
| Ocellatin-V2 | GVLDILKGAGKDLLAHALSKISEKV | 2576 | 8.44 | 0.274 | L. validus |
| Ocellatin-V3 | GVLDILTGAGKDLLAHALSKLSEKV | 2549 | 6.75 | 0.295 | L. validus |
Key differences between these peptides include:
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Position 3: Val (V1) vs. Leu (V2, V3)
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Position 7: Lys (V1, V2) vs. Thr (V3)
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Position 20: Ile (V2) vs. Leu (V1, V3)
The substitution of lysine (K) with threonine (T) at position 7 in Ocellatin-V3 represents a significant change from a positively charged to an uncharged polar residue, which likely contributes to its reduced cationicity and antimicrobial activity compared to V1 and V2 .
Functional Differences
While Ocellatin-V3 shows limited antimicrobial activity, other ocellatin peptides have demonstrated more diverse biological functions. For instance, Ocellatin-PT3 exhibits significant activity against Pseudomonas aeruginosa, including synergistic effects with conventional antibiotics and antibiofilm properties . This highlights the functional diversity within the ocellatin family despite their structural similarities.
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